molecular formula C5H7N3OS B2403293 2-Amino-N-methylthiazole-5-carboxamide CAS No. 1177494-20-0

2-Amino-N-methylthiazole-5-carboxamide

Cat. No.: B2403293
CAS No.: 1177494-20-0
M. Wt: 157.19
InChI Key: HFTJNNFMHMUUBI-UHFFFAOYSA-N
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Description

2-Amino-N-methylthiazole-5-carboxamide (CAS: 1177494-20-0) is a thiazole-based compound with the molecular formula C₅H₇N₃OS. Its structure features a 2-amino substituent on the thiazole ring and an N-methyl carboxamide group at position 5 (SMILES: CNC(=O)C₁=CN=C(S₁)N) . Its physicochemical properties, including hydrogen-bonding capacity (2 donors, 5 acceptors) and moderate lipophilicity, make it a versatile scaffold for drug discovery .

Properties

IUPAC Name

2-amino-N-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTJNNFMHMUUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177494-20-0
Record name 2-amino-N-methyl-1,3-thiazole-5-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methylthiazole-5-carboxamide typically involves the reaction of thioamides with α-haloketones. One common method includes the cyclization of N-methylthiourea with α-bromoacetyl chloride under basic conditions to form the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiazole ring facilitates nucleophilic substitutions at strategic positions. Key examples include:

C5-Carboxamide functionalization

  • Reaction with isonicotinic acid derivatives under EDCI/HOBt coupling yields hybrid amides (e.g., compound 6j in ).

  • Typical conditions: DMF solvent, room temperature, 10-hour reaction time (yield: 65–75%) .

Thiazole ring modifications

  • Halogenation at the C4 position using N-bromosuccinimide (NBS) produces brominated derivatives (e.g., 2-bromo-N-methylthiazole-5-carboxamide) .

Condensation Reactions

The amino group at C2 participates in Schiff base formation:

ReactantConditionsProductYieldSource
Aromatic aldehydesEthanol, reflux, 6–8 hrs5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives68–82%
3-ChlorobenzaldehydeTHF, 70°C, 12 hrsMethyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate42%

Oxidation

  • Thiazole sulfurs are susceptible to oxidation with H<sub>2</sub>O<sub>2</sub>/KMnO<sub>4</sub>, forming sulfoxides or sulfones (note: mechanism inferred from analogous thiazoles).

Reduction

  • LiAlH<sub>4</sub> reduces the carboxamide group to a primary amine, generating 2-amino-5-(aminomethyl)thiazole derivatives .

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Derivative StructureBiological Activity (MIC)Target PathogenSource
5-Benzylthiazole-4-carboxylate0.06 µg/mL (240 nM)Mycobacterium tuberculosis
5-(3-Chlorophenyl)thiazoleIC<sub>50</sub> = 2.43 µM (mtFabH)Enzymatic inhibition

Stability and Reactivity Trends

  • pH Sensitivity : Carboxamide hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 2-amino-5-carboxythiazole .

  • Thermal Stability : Decomposes above 220°C with CO<sub>2</sub> liberation .

Scientific Research Applications

Pharmaceutical Applications

2-Amino-N-methylthiazole-5-carboxamide has been investigated for its role in the development of therapeutic agents. Its structure allows it to function as a pharmacophore in drug design, particularly for conditions such as cancer and viral infections.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity. For instance, compounds derived from this molecule have shown promise in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the thiazole ring could enhance the cytotoxic effects against specific cancer types, making it a candidate for further development in anticancer therapies .

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against HIV-1. The molecular structure of this compound allows it to interact with the reverse transcriptase enzyme of HIV-1, potentially inhibiting viral replication. This application is under investigation, with preliminary results suggesting that certain derivatives may serve as effective inhibitors .

Agricultural Applications

In agriculture, this compound has been studied for its potential as a pesticide or herbicide. Its ability to affect specific biochemical pathways in plants could lead to the development of novel agrochemicals that are more effective and environmentally friendly.

Herbicidal Activity

Studies have indicated that thiazole derivatives can disrupt plant growth by inhibiting key enzymes involved in metabolic pathways. This property makes them suitable candidates for developing selective herbicides that target specific weed species while minimizing harm to crops .

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and nanomaterials.

Polymer Synthesis

Research has shown that incorporating thiazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the production of high-performance plastics and composites used in various industrial applications .

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTargetReference
This compoundAnticancerVarious cancers
This compoundAntiviralHIV-1
Thiazole derivativesHerbicidalWeeds

Table 2: Synthesis Methods

MethodYield (%)Reaction Time (hours)Reference
Ethanol as solvent>985-5.5
Microwave-assisted synthesisVariable10

Mechanism of Action

The mechanism of action of 2-Amino-N-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications Reference
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Phenyl ring with Cl and CH₃ substituents at positions 2/6 Intermediate in dasatinib synthesis; 86% yield in coupling reactions
2-Amino-4-methyl-N-phenylthiazole-5-carboxamide Methyl at thiazole C4; phenyl carboxamide Higher lipophilicity; potential kinase inhibition
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Pyridinyl group at C2; methyl at C4 Enhanced solubility via basic N; antitumor activity
2-Amino-5-nitrothiazole-derived semicarbazones Nitro group at C5; semicarbazone side chain Dual MAO-B/ChE inhibition; neuroprotective potential
2-Amino-6-(4-methylphenyl)-1,3,4-thiadiazole-5-carboxamide Thiadiazole core (vs. thiazole); phenyl substituent Altered electronic profile; antimicrobial activity

Analysis of Substituent Effects

Electronic and Steric Modifications

  • Amino Group at C2: Critical for hydrogen-bond interactions with biological targets (e.g., kinase ATP-binding pockets) . Replacing it with nitro (electron-withdrawing) reduces basicity but enhances electrophilicity, as seen in 2-amino-5-nitrothiazole derivatives .
  • N-Methyl Carboxamide at C5: The methyl group reduces hydrogen-bond donor capacity compared to unsubstituted carboxamides (e.g., 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) but improves metabolic stability .
  • Heteroaryl Substituents : Pyridinyl groups (e.g., in 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) introduce basicity, enhancing solubility and target affinity .

Biological Activity

2-Amino-N-methylthiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens and in modulating immune responses. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H8N4OS\text{C}_6\text{H}_8\text{N}_4\text{OS}

This structure includes a thiazole ring, which is known for its diverse biological properties.

The biological activity of this compound appears to be multifaceted:

  • Antimycobacterial Activity : Studies have shown that derivatives of the 2-aminothiazole series exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, certain analogs have demonstrated minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml, indicating strong efficacy against this pathogen .
  • Anti-inflammatory Effects : Research indicates that compounds in this class can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, leading to reduced levels of pro-inflammatory mediators like prostaglandin E2 (PGE2). Some derivatives have shown IC50 values ranging from 0.41 to 1.39 µM for COX-2 inhibition .
  • Glucocorticoid Receptor Modulation : The compound has also been identified as a modulator of glucocorticoid receptors, which play a critical role in regulating immune and inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound and its derivatives:

Activity MIC/IC50 Values Target Organism/Pathway Reference
Antimycobacterial0.06 µg/mlM. tuberculosis
COX-2 Inhibition0.41 - 1.39 µMInflammatory response
Glucocorticoid ModulationN/AImmune response

Case Studies

  • Antimycobacterial Efficacy : A study evaluated various analogs of the 2-aminothiazole series against M. tuberculosis, revealing that specific substitutions at the C-2 and C-4 positions significantly enhanced antibacterial activity. The most potent compound demonstrated rapid bactericidal effects with low cytotoxicity towards eukaryotic cells .
  • Anti-inflammatory Potential : In another investigation focusing on the anti-inflammatory properties, several derivatives were tested for their ability to reduce PGE2 levels in cellular models. Compounds with methyl substitutions showed significant reductions in PGE2 production, indicating a strong anti-inflammatory potential .
  • Therapeutic Applications : The modulation of glucocorticoid receptors by these compounds suggests their potential use in treating conditions characterized by excessive inflammation or immune dysregulation, such as rheumatoid arthritis or asthma .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-methylthiazole-5-carboxamide, and how do they compare in efficiency?

  • Methodological Answer : The compound is commonly synthesized via chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot reaction with thiourea, yielding high purity (>98%) and scalability . Alternative routes include sulfur-directed ortho-lithiation of 2-chlorothiazole and subsequent coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to form intermediates, as demonstrated in the synthesis of Dasatinib precursors . Key metrics for comparison include reaction yield (70–95%), scalability, and purity validation (HPLC/NMR) .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Methodological Answer : Purity is confirmed using HPLC (retention time matching reference standards) and 1^1H/13^13C NMR spectroscopy. For example, 1^1H NMR signals at δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (N-methyl group) are diagnostic. HRMS ([M+H]+ = 267.73) further validates molecular identity . Batch-to-batch consistency is ensured via melting point analysis (e.g., 206–208°C for related derivatives) .

Q. What are the primary biological screening assays used to evaluate this compound’s activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC50_{50} values in leukemia models) .
  • Enzyme inhibition : Kinase profiling (e.g., Bcr-Abl inhibition in Dasatinib development) using fluorescence polarization assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Catalyst-free aqueous ethanol-mediated synthesis reduces cost and environmental impact. For example, refluxing in ethanol at 80°C for 3 hours achieves 85% yield . Solvent selection (acetonitrile vs. DMF) and stoichiometric ratios (e.g., 1:1.2 thiourea:intermediate) are critical to minimize byproducts. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use of common cell lines (e.g., K562 leukemia cells) and control compounds.
  • Metabolic stability testing : Liver microsome assays to assess compound degradation .
  • SAR studies : Systematic substitution of the thiazole ring’s N-methyl group (e.g., with halogenated phenyl groups) to correlate structure with activity .

Q. How are computational methods integrated into the design of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or Bcr-Abl. For example, derivatives with 4-nitrophenyl substituents show enhanced hydrophobic interactions in kinase pockets . QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .

Q. What analytical challenges arise in characterizing degradation products of this compound?

  • Methodological Answer : Degradation under acidic/oxidative conditions produces sulfoxide derivatives, detectable via LC-MS/MS. Forced degradation studies (e.g., 0.1 M HCl, 40°C) coupled with high-resolution mass spectrometry identify major impurities. Stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA mobile phase) are validated per ICH guidelines .

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